1,3,5-Trimethyladamantane

Thermochemistry High-Energy-Density Fuels Diamondoid Energetics

1,3,5-Trimethyladamantane (1,3,5-TMA; C₁₃H₂₂) is a triply methyl-substituted derivative of the diamondoid hydrocarbon adamantane, belonging to the class of alkyl-substituted cage hydrocarbons. Characterized by three methyl groups symmetrically positioned at the 1-, 3-, and 5-bridgehead positions of the tricyclo[3.3.1.1³,⁷]decane skeleton, this compound exhibits a rigid, highly symmetric molecular architecture that imparts distinct solid-state phase behavior and thermochemical properties relative to its less-substituted and more highly-substituted adamantane analogs.

Molecular Formula C13H22
Molecular Weight 178.31 g/mol
CAS No. 707-35-7
Cat. No. B123903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trimethyladamantane
CAS707-35-7
Synonyms1,3,5-Trimethyltricyclo[3.3.1.13,7]decane; 
Molecular FormulaC13H22
Molecular Weight178.31 g/mol
Structural Identifiers
SMILESCC12CC3CC(C1)(CC(C3)(C2)C)C
InChIInChI=1S/C13H22/c1-11-4-10-5-12(2,7-11)9-13(3,6-10)8-11/h10H,4-9H2,1-3H3
InChIKeyWCACLGXPFTYVEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Trimethyladamantane (CAS 707-35-7): High-Energy-Density Hydrocarbon Building Block with Unique Thermophysical Differentiation


1,3,5-Trimethyladamantane (1,3,5-TMA; C₁₃H₂₂) is a triply methyl-substituted derivative of the diamondoid hydrocarbon adamantane, belonging to the class of alkyl-substituted cage hydrocarbons [1]. Characterized by three methyl groups symmetrically positioned at the 1-, 3-, and 5-bridgehead positions of the tricyclo[3.3.1.1³,⁷]decane skeleton, this compound exhibits a rigid, highly symmetric molecular architecture that imparts distinct solid-state phase behavior and thermochemical properties relative to its less-substituted and more highly-substituted adamantane analogs [2]. Its formation of a plastic crystalline phase—a solid state characterized by long-range positional order but orientational disorder—and its specific volumetric and energetic parameters are well-documented in primary thermophysical literature, establishing it as a reference compound for both fundamental physical chemistry studies and applied materials research [3].

Why 1,3,5-Trimethyladamantane Cannot Be Interchanged with Other Methyladamantanes in Critical Formulation and Analytical Applications


Generic substitution among methyladamantane derivatives is scientifically untenable due to the nonlinear and discontinuous manner in which incremental methyl substitution alters fundamental material properties, including solid-state phase transition thermodynamics, volumetric behavior, and solution non-ideality [1]. The addition of a third methyl group at the 5-position on the adamantane cage (relative to 1,3-dimethyladamantane) does not produce a linear change in combustion enthalpy or sublimation enthalpy; rather, it induces a discrete shift in molecular packing and intermolecular interactions that manifests in measurably different excess molar volumes, viscosity deviations, and phase transition temperatures [2]. Furthermore, the synthetic utility of 1,3,5-TMA as a precursor for higher alkyladamantanes via electrophilic alkylation relies on the specific regiochemical availability of the remaining bridgehead positions—a feature not present in 1,3,5,7-tetramethyladamantane, which is fully substituted and therefore incapable of serving as an alkylation substrate [3]. The evidence compiled below quantitatively establishes these critical points of differentiation.

Quantitative Evidence: Verifiable Differentiation of 1,3,5-Trimethyladamantane from Closest Methyladamantane Analogs


Standard Enthalpy of Formation: 1,3,5-Trimethyladamantane vs. 1,3-Dimethyladamantane and 1,3,5,7-Tetramethyladamantane

Combustion calorimetry reveals that 1,3,5-trimethyladamantane possesses a standard enthalpy of formation ΔHf°(g) of 60.9 ± 1.0 kcal·mol⁻¹, which is 8.6 kcal·mol⁻¹ higher than 1,3-dimethyladamantane (52.3 ± 0.7 kcal·mol⁻¹) and 9.6 kcal·mol⁻¹ lower than 1,3,5,7-tetramethyladamantane (70.5 ± 0.9 kcal·mol⁻¹) [1]. The incremental increase in ΔHf°(g) per additional methyl group is not linear: the step from 1,3-DMA to 1,3,5-TMA adds 8.6 kcal·mol⁻¹, whereas the subsequent step from 1,3,5-TMA to 1,3,5,7-TeMA adds 9.6 kcal·mol⁻¹. This non-additive thermochemical behavior reflects the unique steric and electronic environment of the 1,3,5-trisubstituted adamantane cage and has direct implications for its utility as a component in high-energy-density fuel formulations where volumetric heat of combustion must be precisely engineered [1].

Thermochemistry High-Energy-Density Fuels Diamondoid Energetics

Solid-State Phase Behavior: Plastic Crystal Formation and Transition Thermodynamics of 1,3,5-Trimethyladamantane vs. 1,3-Dimethyladamantane

Both 1,3,5-trimethyladamantane and 1,3-dimethyladamantane form plastic crystalline phases—a solid state characterized by orientational disorder of the molecules within a crystalline lattice—prior to melting [1]. However, quantitative differential scanning calorimetry (DSC) and adiabatic calorimetry reveal distinct transition thermodynamics that preclude functional interchangeability. For 1,3,5-TMA, the fusion entropy ΔfusS is less than the gas constant R (≈8.314 J·mol⁻¹·K⁻¹), consistent with plastic crystal formation [2]. High-pressure DSC studies up to 1500 bar further established the pressure dependence of transition enthalpies for 1,3,5-TMA versus 1,3-DMA, from which transition volumes could be calculated [3]. The temperature interval of the orientationally disordered phase, (Tm − Ttr), is directly correlated with the entropy of transition—a structure-property relationship that varies systematically with methyl substitution pattern but is not predictable by simple interpolation between 1,3-DMA and 1,3,5,7-TeMA [1]. The high purity of the studied 1,3,5-TMA sample (99.98 mol %) ensures that these thermodynamic parameters are intrinsic to the compound rather than impurity-derived artifacts [4].

Plastic Crystals Solid-State Physics Phase-Change Materials

Binary Mixture Excess Molar Volume: 1,3,5-Trimethyladamantane vs. 1,3-Dimethyladamantane and 1-Ethyladamantane with n-Alkanes

Experimental measurements of density, viscosity, and refractive index for binary mixtures of 1,3,5-trimethyladamantane (1,3,5-TMA), 1,3-dimethyladamantane (1,3-DMA), and 1-ethyladamantane (1-EA) with n-nonane and n-undecane demonstrate that the three adamantane derivatives produce significantly different excess molar volumes (Vmᴱ) over the entire composition range at temperatures from 293.15 to 343.15 K [1]. While Vmᴱ values are negative for all six binary systems and decrease with increasing temperature, the magnitude and composition-dependence of Vmᴱ differ among the three solutes [1]. This non-ideality directly reflects differences in molecular packing and intermolecular interactions that arise from the distinct substitution patterns on the adamantane cage. Similar differentiation is observed in mixtures with 1-heptanol and cyclohexylmethanol, where 1,3,5-TMA, 1,3-DMA, and 1-EA yield distinct excess molar volumes, viscosity deviations, molar refraction deviations, and surface tension deviations [2]. These experimentally determined deviation functions have been fitted to Redlich-Kister polynomial equations and are explicitly not interchangeable among the three adamantane derivatives [1][2].

Fuel Formulation Thermophysical Properties Excess Molar Volume

Synthetic Versatility as an Alkylation Substrate: 1,3,5-Trimethyladamantane Enables Higher Alkyladamantane Synthesis, Unlike Fully Substituted 1,3,5,7-Tetramethyladamantane

1,3,5-Trimethyladamantane serves as a critical synthetic intermediate for the preparation of 1,3,5,7-tetraalkyladamantanes via electrophilic alkylation at the remaining unsubstituted bridgehead position (the 7-position) [1]. In the presence of aluminium halide catalysts, 1,3,5-trimethyladamantane undergoes alkylation with isooctane to yield 1,3,5,7-tetraalkyladamantanes [1]. This reactivity is enabled by the availability of exactly one unsubstituted bridgehead position—a structural feature absent in the fully substituted analog 1,3,5,7-tetramethyladamantane, which has no remaining bridgehead sites available for further alkylation. The mutual deshielding influence between alkyl substituents and the adamantane cage framework, as characterized by NMR spectroscopy, provides additional structure-spectral correlations that are specific to the 1,3,5-trisubstituted pattern and are not generalizable from other methyladamantanes [1].

Synthetic Chemistry Alkylation Adamantane Functionalization

Validated Application Scenarios for 1,3,5-Trimethyladamantane Based on Quantitative Differentiating Evidence


High-Energy-Density Hydrocarbon Fuel Component Requiring Precise Volumetric and Energetic Engineering

Based on the thermochemical differentiation established in Section 3, Evidence Item 1 (ΔHf°(g) = 60.9 ± 1.0 kcal·mol⁻¹), and the excess molar volume data from Evidence Item 3 (negative Vmᴱ in n-alkane mixtures), 1,3,5-trimethyladamantane is positioned as a validated candidate for high-energy-density hydrocarbon fuel formulations where both volumetric energy density and blend non-ideality must be precisely controlled [1][2]. The experimental thermophysical data for binary mixtures with n-nonane and n-undecane provide the necessary parameters for computational fuel property prediction models [2]. Unlike 1,3-dimethyladamantane or 1-ethyladamantane, whose different excess molar volumes and viscosity deviations would yield distinct blending behavior, 1,3,5-TMA offers a well-characterized set of deviation functions that have been fitted to Redlich-Kister polynomials for direct use in fuel formulation software [2].

Phase-Change Material for Thermal Management with Defined Transition Thermodynamics

The plastic crystalline phase behavior of 1,3,5-trimethyladamantane, as documented in Evidence Item 2, supports its application as a solid-state phase-change material (PCM) for thermal energy storage and thermal management [1][3]. The orientational disorder transition prior to melting provides latent heat storage capacity within a defined temperature window (Tm − Ttr), and the pressure dependence of transition enthalpies and entropies—measured up to 1500 bar—enables prediction of PCM performance under non-ambient conditions [4]. The high sample purity of 99.98 mol % used in adiabatic calorimetry studies ensures that transition temperatures and enthalpies are intrinsic to the compound rather than artifacts of contamination [3]. Substituting 1,3-dimethyladamantane, which exhibits different transition thermodynamics, would alter the operational temperature range and require complete re-characterization of the PCM system.

Synthetic Precursor for Regioselective C7-Functionalization in Higher Adamantane Derivative Synthesis

As established in Evidence Item 4, 1,3,5-trimethyladamantane provides a unique synthetic platform for regioselective functionalization at the C7 bridgehead position [5]. This capability is absent in the fully substituted analog 1,3,5,7-tetramethyladamantane, which cannot undergo further bridgehead alkylation without prior dealkylation. The alkylation of 1,3,5-TMA with isooctane in the presence of aluminium halide catalysts yields 1,3,5,7-tetraalkyladamantanes—compounds of interest for advanced materials and diamondoid library expansion [5]. This synthetic pathway offers a defined route to asymmetric tetraalkyladamantanes that cannot be accessed from fully methylated starting materials.

Reference Standard for Analytical Method Validation in Adamantane Derivative Characterization

The comprehensive thermophysical characterization of 1,3,5-trimethyladamantane across multiple independent studies—including combustion calorimetry [1], adiabatic calorimetry [3], differential scanning calorimetry at ambient and elevated pressures [1][4], and binary mixture property measurements [2]—establishes this compound as a well-documented reference material for validating analytical methods used to characterize adamantane derivatives. The high purity (99.98 mol %) and well-defined solid-state transitions [3] make 1,3,5-TMA suitable as a calibration standard for DSC, adiabatic calorimetry, and densitometry instruments employed in the quality control of diamondoid hydrocarbons. Its distinct thermochemical signature relative to 1,3-DMA and 1,3,5,7-TeMA [1] further supports its utility as a retention time marker in gas chromatographic analyses of alkyladamantane mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,5-Trimethyladamantane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.